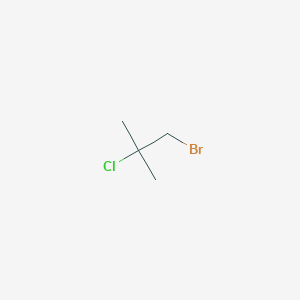
1-Bromo-2-chloro-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-2-methylpropane, also known as tert-butyl chloride, is a colorless liquid that is widely used in organic chemistry. It is a highly reactive compound that can be used in a variety of chemical reactions, including nucleophilic substitution, elimination, and radical reactions.
Mechanism Of Action
The mechanism of action of 1-Bromo-2-chloro-2-methylpropane varies depending on the type of reaction it is involved in. In nucleophilic substitution reactions, it acts as an electrophile, while in elimination reactions, it acts as a leaving group. In radical reactions, it can act as both an initiator and a chain terminator.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Bromo-2-chloro-2-methylpropane. However, it has been shown to be toxic to some microorganisms, including bacteria and fungi. It can also cause skin and eye irritation in humans.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Bromo-2-chloro-2-methylpropane in lab experiments is its high reactivity, which makes it useful in a variety of chemical reactions. However, it is also highly toxic and can be dangerous if not handled properly. In addition, it is not suitable for all types of reactions and may not be the best choice for some experiments.
Future Directions
There are several future directions for research on 1-Bromo-2-chloro-2-methylpropane. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a drug delivery system or as a precursor to novel pharmaceuticals. Additionally, further studies are needed to fully understand its toxicological effects and potential health risks.
In conclusion, 1-Bromo-2-chloro-2-methylpropane is a highly reactive compound that is widely used in organic chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in scientific research.
Synthesis Methods
1-Bromo-2-chloro-2-methylpropane can be synthesized by reacting 1-Bromo-2-chloro-2-methylpropane alcohol with hydrochloric acid and sodium bromide. The reaction takes place in the presence of sulfuric acid as a catalyst. The resulting product is then purified by distillation.
Scientific Research Applications
1-Bromo-2-chloro-2-methylpropane is widely used in scientific research as a reactant in organic chemistry. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, it is also used as a solvent in some chemical reactions.
properties
CAS RN |
10601-61-3 |
|---|---|
Product Name |
1-Bromo-2-chloro-2-methylpropane |
Molecular Formula |
C4H8BrCl |
Molecular Weight |
171.46 g/mol |
IUPAC Name |
1-bromo-2-chloro-2-methylpropane |
InChI |
InChI=1S/C4H8BrCl/c1-4(2,6)3-5/h3H2,1-2H3 |
InChI Key |
IIVVWOUHWDRSBE-UHFFFAOYSA-N |
SMILES |
CC(C)(CBr)Cl |
Canonical SMILES |
CC(C)(CBr)Cl |
Other CAS RN |
10601-61-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



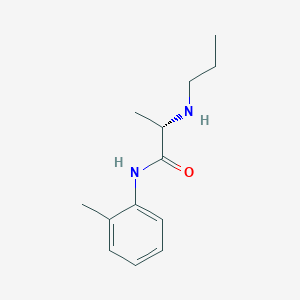
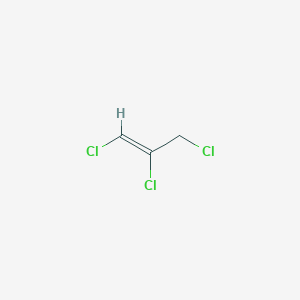
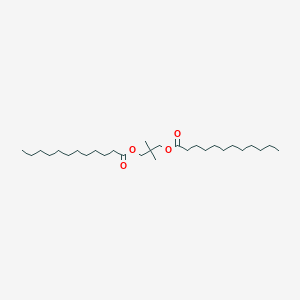

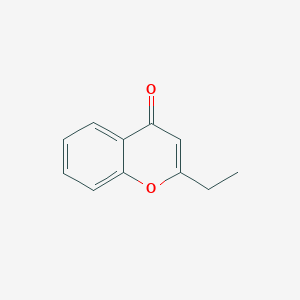
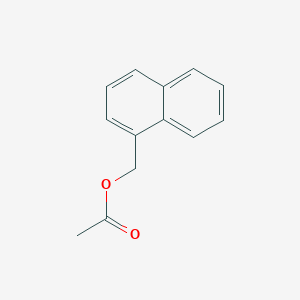
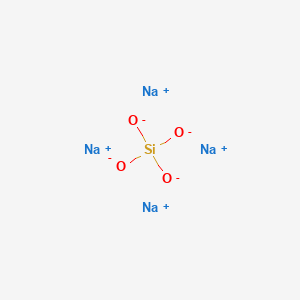
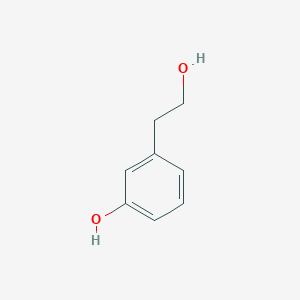

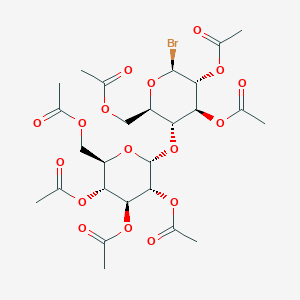
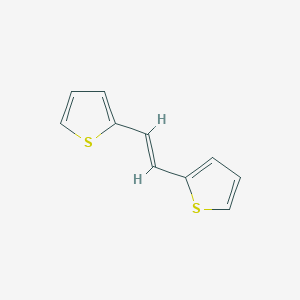
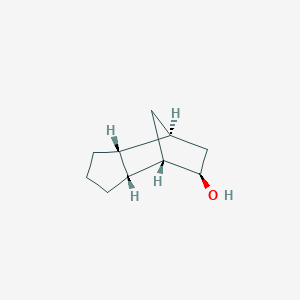
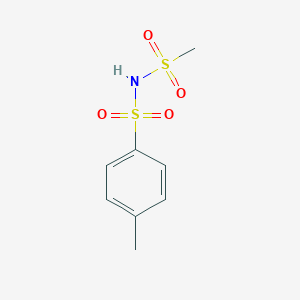
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)